5'-Fluoro-2'-(trifluoromethyl)propiophenone
CAS No.: 242812-12-0
Cat. No.: VC8258424
Molecular Formula: C10H8F4O
Molecular Weight: 220.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 242812-12-0 |
|---|---|
| Molecular Formula | C10H8F4O |
| Molecular Weight | 220.16 g/mol |
| IUPAC Name | 1-[5-fluoro-2-(trifluoromethyl)phenyl]propan-1-one |
| Standard InChI | InChI=1S/C10H8F4O/c1-2-9(15)7-5-6(11)3-4-8(7)10(12,13)14/h3-5H,2H2,1H3 |
| Standard InChI Key | WAJYFLGDHCDRKN-UHFFFAOYSA-N |
| SMILES | CCC(=O)C1=C(C=CC(=C1)F)C(F)(F)F |
| Canonical SMILES | CCC(=O)C1=C(C=CC(=C1)F)C(F)(F)F |
Introduction
Synthesis and Manufacturing
The synthesis of 5'-fluoro-2'-(trifluoromethyl)propiophenone typically involves a Friedel-Crafts acylation reaction. A widely reported method utilizes 2-fluorobenzoyl chloride and trifluoromethyl ethyl ketone in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), under anhydrous conditions. The reaction proceeds via electrophilic aromatic substitution, where the acyl group is introduced at the ortho position relative to the fluorine substituent. Industrial-scale production often employs continuous flow reactors to optimize yield (typically >75%) and purity while minimizing byproducts like hydrolyzed intermediates.
Key synthetic parameters include:
| Parameter | Value/Detail |
|---|---|
| Reactants | 2-Fluorobenzoyl chloride, CF₃COCH₂CH₃ |
| Catalyst | AlCl₃ or BF₃·Et₂O |
| Temperature | 0–25°C (controlled exotherm) |
| Solvent | Dichloromethane or toluene |
| Reaction Time | 4–6 hours |
| Purification | Column chromatography or distillation |
Molecular Structure and Physicochemical Properties
The compound’s structure is defined by its substituent arrangement:
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Fluorine at the 5' position enhances electron-withdrawing effects, stabilizing the ketone group.
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Trifluoromethyl at the 2' position contributes steric bulk and lipophilicity.
Experimental data reveals the following properties :
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₈F₄O |
| Molecular Weight | 220.16 g/mol |
| Boiling Point | 216–217°C (lit.) |
| Density | 1.202 g/mL at 25°C |
| Refractive Index | 1.449 |
| Solubility | Miscible in organic solvents |
| SMILES | CCC(=O)C₁=C(C=CC(=C₁)F)C(F)(F)F |
| InChI Key | WAJYFLGDHCDRKN-UHFFFAOYSA-N |
The electron-deficient aromatic ring facilitates nucleophilic substitutions, while the -CF₃ group enhances metabolic stability in bioactive derivatives .
Applications in Medicinal Chemistry
Fluorinated compounds like 5'-fluoro-2'-(trifluoromethyl)propiophenone are pivotal in drug discovery due to their ability to modulate pharmacokinetic properties. Notable applications include:
Enzyme Inhibition
The compound serves as a precursor in synthesizing histone deacetylase 6 (HDAC6) inhibitors, which are investigated for cancer and neurodegenerative diseases . The -CF₃ group improves target binding via hydrophobic interactions, while fluorine enhances bioavailability .
Prodrug Development
Derivatives of this compound have been explored as prodrugs for antidepressants (e.g., fluoxetine analogs), where fluorine substitution reduces first-pass metabolism .
Biological Activity and Mechanisms
In vitro studies highlight its role in modulating biochemical pathways:
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Binding Affinity: The -CF₃ group engages in dipole-dipole interactions with protein residues, increasing binding affinity by 3–5-fold compared to non-fluorinated analogs .
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Metabolic Stability: Fluorine retards oxidative metabolism by cytochrome P450 enzymes, extending half-life in hepatic microsomes.
| Hazard | Precautionary Measures |
|---|---|
| Skin Irritation (H315) | Wear nitrile gloves and lab coat |
| Eye Damage (H319) | Use safety goggles |
| Storage | Sealed in dry, inert atmosphere |
Industrial handling requires adherence to NFPA 704 standards (Health: 2, Flammability: 1, Reactivity: 0) .
Comparison with Structural Analogs
Substituent positioning profoundly impacts reactivity and bioactivity. A comparative analysis is shown below :
| Compound | Substituents | Boiling Point (°C) | LogP |
|---|---|---|---|
| 5'-Fluoro-2'-(trifluoromethyl)propiophenone | 5'-F, 2'-CF₃ | 216–217 | 2.81 |
| 4'-(Trifluoromethyl)propiophenone | 4'-CF₃ | 216 | 2.67 |
| 3'-(Trifluoromethyl)propiophenone | 3'-CF₃ | 216–217 | 2.73 |
| 2'-Fluoro-5'-(trifluoromethyl)propiophenone | 2'-F, 5'-CF₃ | 216–217 | 2.79 |
The ortho-CF₃/meta-F configuration in 5'-fluoro-2'-(trifluoromethyl)propiophenone confers superior enzymatic resistance compared to para-substituted analogs .
Recent Advances and Future Directions
Recent studies emphasize:
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Palladium-Catalyzed Functionalization: Leveraging C–S bond cleavage for fluoroalkylthiolation, enabling novel alkene derivatives .
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Material Science: Incorporation into liquid crystals and polymers for enhanced thermal stability .
Future research aims to optimize green synthesis routes and explore its utility in covalent inhibitor design .
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